An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid (CAS: 84302-87-4)
An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid (CAS: 84302-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Pyrazol-4-yl)butanoic acid is a bifunctional molecule featuring a pyrazole ring and a carboxylic acid moiety. This unique combination of a five-membered aromatic heterocycle and a short aliphatic carboxylic acid chain makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazole core is a common scaffold in numerous biologically active compounds, offering a versatile platform for generating libraries of potential drug candidates.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(1H-Pyrazol-4-yl)butanoic acid, with the aim of equipping researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis and drug design. Below is a summary of the known and predicted properties of 4-(1H-Pyrazol-4-yl)butanoic acid.
| Property | Value | Source |
| CAS Number | 84302-87-4 | ChemScene[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | ChemScene[1] |
| Molecular Weight | 154.17 g/mol | ChemScene[1] |
| Physical State | Pale-yellow solid | Nayak et al., 2025[2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 335.7 °C at 760 mmHg (Predicted for isomer) | Alfa Chemistry (for CAS 110525-56-9)[3] |
| Solubility | Not experimentally determined. | |
| pKa | Not experimentally determined. | |
| LogP (predicted) | 0.817 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[1] |
Note: Some of the physicochemical properties, such as the boiling point, are for the isomeric compound 4-(1H-Pyrazol-1-yl)butanoic acid and should be considered as an estimation. Experimental determination of the melting point, boiling point, solubility in various solvents, and pKa of 4-(1H-Pyrazol-4-yl)butanoic acid is recommended for precise applications.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. While the actual spectra from the primary literature's supplementary information were not directly accessible, the expected spectroscopic features are outlined below based on the molecular structure and data for analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-(1H-Pyrazol-4-yl)butanoic acid is expected to show distinct signals for the pyrazole ring protons and the butanoic acid chain protons.
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Pyrazole Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The NH proton of the pyrazole will likely appear as a broad singlet at a higher chemical shift.
-
Butanoic Acid Chain Protons:
-
A triplet at approximately δ 2.4-2.6 ppm for the two protons alpha to the pyrazole ring (-CH₂-Ar).
-
A triplet at approximately δ 2.3-2.5 ppm for the two protons alpha to the carboxylic acid group (-CH₂-COOH).
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A multiplet (likely a pentet or sextet) around δ 1.8-2.0 ppm for the two protons on the central methylene group (-CH₂-).
-
-
Carboxylic Acid Proton: A broad singlet at a high chemical shift (δ 10-12 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carboxylic Acid Carbonyl: A signal in the range of δ 175-185 ppm.
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Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring, typically in the aromatic region (δ 110-140 ppm).
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Butanoic Acid Chain Carbons: Three distinct signals for the methylene carbons of the butanoic acid chain, generally in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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N-H Stretch (Pyrazole): A moderate, broad band around 3100-3500 cm⁻¹.
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C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C and C=N Stretches (Pyrazole Ring): Absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 154. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the butanoic acid chain.
Synthesis and Purification
A recent publication by Nayak et al. (2025) describes a novel and efficient method for the synthesis of 4-(1H-pyrazol-4-yl)butanoic acid derivatives.[2] The general synthetic strategy involves a copper(II)-catalyzed cascade annulation/ring-opening reaction between a hydrazone and a dienone.
Figure 1: General workflow for the synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid derivatives.
Detailed Experimental Protocol (Adapted from Nayak et al., 2025[2])
Step 1: Reaction Setup
-
To a round-bottom flask, add the appropriate hydrazone (0.6 mmol), 2,5-dibenzylidene cyclopentan-1-one (0.5 mmol), and copper(II) chloride dihydrate (CuCl₂·2H₂O, 50 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Fit the flask with a condenser and an oxygen balloon.
Step 2: Reaction
-
Heat the reaction mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 28 hours under an oxygen atmosphere (1 atm).
Step 3: Work-up and Purification
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 4-(1H-pyrazol-4-yl)butanoic acid derivative as a pale-yellow solid.[2]
Causality behind Experimental Choices:
-
Catalyst: Copper(II) chloride is an inexpensive and effective Lewis acid catalyst for this transformation. The hydrated form (CuCl₂·2H₂O) is crucial as water participates in the nucleophilic ring-opening step.
-
Solvent: Acetonitrile was found to be the optimal solvent, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.
-
Oxygen Atmosphere: An oxygen atmosphere is necessary for the aerobic oxidation of the dihydropyrazole intermediate to the final aromatic pyrazole product.
-
Temperature: 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction without leading to significant decomposition of reactants or products.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(1H-Pyrazol-4-yl)butanoic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.
As a Scaffold and Bioisostere
The pyrazole ring is a well-established pharmacophore found in numerous approved drugs.[4] It can act as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, to modulate physicochemical properties like solubility and lipophilicity, and to improve metabolic stability. The butanoic acid chain provides a flexible linker that can be used to position other functional groups for optimal interaction with a biological target.
Figure 2: Key roles of 4-(1H-Pyrazol-4-yl)butanoic acid in drug design.
Synthesis of Enzyme Inhibitors
The carboxylic acid functionality can be readily converted to an amide, which is a common motif in many enzyme inhibitors. By coupling 4-(1H-Pyrazol-4-yl)butanoic acid with various amines, a diverse library of compounds can be generated and screened for inhibitory activity against a wide range of enzymes, including kinases, proteases, and poly (ADP-ribose) polymerases (PARPs). The pyrazole ring can participate in crucial hydrogen bonding and π-stacking interactions within the enzyme's active site.
Use as a Linker in PROTACs and ADCs
The butanoic acid chain is an ideal length to serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In a PROTAC, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. In an ADC, it can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.
Safety and Handling
Based on the information provided by commercial suppliers, 4-(1H-Pyrazol-4-yl)butanoic acid should be handled with care.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is highly recommended to consult a full Safety Data Sheet (SDS) for this compound before handling. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should always be followed.
Conclusion
4-(1H-Pyrazol-4-yl)butanoic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable pharmacological properties of the pyrazole scaffold and the synthetic utility of the carboxylic acid handle, makes it an attractive starting material for the development of novel therapeutics. This guide provides a solid foundation of its known properties and applications, empowering researchers to leverage this compound in their quest for new and improved medicines. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility in the scientific community.
References
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link][2][5][6]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][4][7]
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Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health. [Link][5]
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PubMed. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. [Link][12]
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Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. [Link][6]
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MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link][13]
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